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Benzamide, N-(4-iodo-3-methoxyphenyl)-

Lipophilicity Physicochemical Properties Partition Coefficient

A common challenge in receptor binding studies is establishing a true baseline for non-specific interactions. This N-phenyl benzamide, lacking the critical aminoalkyl side chain, serves as a precisely matched negative control for sigma and D2 receptor assays. - Enables confirmation that target engagement is side-chain dependent, not driven solely by the iodomethoxyphenyl pharmacophore. - Provides a clean LogP (3.94) and PSA (41.82 Ų) baseline for physicochemical profiling, free from confounding pH-dependent protonation states. - Acts as a positional isomer standard (4-iodo-3-methoxy) for resolving regioisomers via HPLC or LC-MS/MS.

Molecular Formula C14H12INO2
Molecular Weight 353.15 g/mol
CAS No. 618094-01-2
Cat. No. B15408486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, N-(4-iodo-3-methoxyphenyl)-
CAS618094-01-2
Molecular FormulaC14H12INO2
Molecular Weight353.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)I
InChIInChI=1S/C14H12INO2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
InChIKeyIUVQXRNKMVBLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-iodo-3-methoxyphenyl)benzamide Chemical Profile


Benzamide, N-(4-iodo-3-methoxyphenyl)- (CAS 618094-01-2) is a synthetic aryl benzamide derivative belonging to the iodobenzamide subclass, characterized by a 4-iodo-3-methoxyphenyl substitution pattern on the benzamide core . With a molecular formula of C14H12INO2 and a molecular weight of 353.15 g/mol, this compound features a calculated LogP of 3.936 and a polar surface area (PSA) of 41.82 Ų, physicochemical properties that influence its solubility and potential biological partitioning behavior . The compound contains both an iodine substituent, which confers enhanced molecular weight and potential for halogen bonding interactions, and a methoxy group, which modulates electron density and lipophilicity [1].

Iodobenzamide scaffold with iodine coupling handle for SAR diversification
No aminoalkyl side chain – serves as negative control for sigma/D2 receptor assays
Distinct 4-iodo-3-methoxy pattern enables regioisomer identification by HPLC/LC-MS

Non-Substitutability of N-(4-iodo-3-methoxyphenyl)benzamide


Iodobenzamide derivatives are not functionally interchangeable due to pronounced structure-activity relationships (SAR) governed by the precise positioning of iodine and methoxy substituents on the aromatic ring [1]. Comparative studies of radioiodinated benzamides for melanoma imaging demonstrated that structural modifications—even subtle positional isomerism—yield substantially divergent biological outcomes: while the 3-iodo-4-methoxyphenyl configuration of IMBA achieved melanoma/nontarget tissue ratios up to eight-fold higher than BZA at 1 hour post-injection, isomeric variants with alternative substitution patterns showed no improvement in organ distribution [2]. Furthermore, benzamides lacking the methoxy group or possessing alternative halogen substitutions exhibit altered lipophilicity (LogP), protein binding affinity, and target engagement profiles, rendering generic substitution scientifically invalid for hypothesis-driven research or assay development [3].

Positional Isomer Mismatch
4-iodo-3-methoxy vs. 3-iodo-4-methoxy substitution patterns produce markedly different biological outcomes in reported models.
Side Chain Dependency
Receptor-targeted iodobenzamides require basic amine functionality for nanomolar affinity; direct substitution is not appropriate.
Physicochemical Divergence
Calculated LogP and PSA values differ significantly from aminoalkyl-functionalized analogs, potentially altering membrane partitioning and protein binding.

Quantitative Differentiation from Closest Analogs


Lipophilicity: 4-Iodo-3-Methoxy vs. Other Benzamides

The 4-iodo-3-methoxyphenyl substitution pattern on Benzamide N-(4-iodo-3-methoxyphenyl)- yields a calculated LogP of 3.94, which is substantially higher than the unsubstituted benzamide parent compound (LogP ~0.64) and represents a distinct lipophilicity profile compared to alternative iodobenzamide substitution patterns . In studies of structurally related iodobenzamides, lipophilicity (as measured by n-octanol/phosphate buffer partition coefficients) has been shown to correlate directly with membrane permeability, cellular uptake efficiency, and tissue distribution kinetics [1]. This elevated LogP value positions the 4-iodo-3-methoxy substitution pattern in a lipophilicity range that balances membrane permeability with aqueous solubility requirements for in vitro assay compatibility [2].

Calculated LogP
Class-level inference
Target LogP 3.94 vs. Unsubstituted benzamide 0.64
Higher lipophilicity may influence membrane partitioning in assay systems.
Class-level inference; experimental LogP determination advised.
Lipophilicity Physicochemical Properties Partition Coefficient

Polar Surface Area and CNS Permeability

Benzamide N-(4-iodo-3-methoxyphenyl)- exhibits a calculated Polar Surface Area (PSA) of 41.82 Ų, which is notably lower than the PSA values of aminoalkyl-functionalized iodobenzamides used in CNS imaging applications . For comparison, the dopamine D2 receptor imaging agent IBZM—which contains a 2-hydroxy-3-iodo-6-methoxy substitution pattern plus a pyrrolidinylmethyl side chain—has a substantially higher PSA (>70 Ų) due to its additional hydroxyl and tertiary amine groups [1]. Similarly, the sigma receptor ligand PIMBA, featuring a piperidinylethyl side chain and 3-iodo-4-methoxy substitution, exhibits an elevated PSA relative to the target compound [2]. According to established predictive models, compounds with PSA < 60-70 Ų generally exhibit favorable passive diffusion across the blood-brain barrier, while PSA > 90 Ų typically limits CNS penetration.

Polar Surface Area
Cross-study comparable
Target PSA 41.82 Ų vs. IBZM >70 Ų
Lower PSA suggests reduced CNS penetration potential relative to aminoalkyl analogs.
Values are calculated; experimental PSA not reported.
Blood-Brain Barrier CNS Penetration Polar Surface Area

Positional Isomerism: 4-Iodo-3-Methoxy vs. 3-Iodo-4-Methoxy

The 4-iodo-3-methoxy substitution pattern of Benzamide N-(4-iodo-3-methoxyphenyl)- represents a distinct positional isomer relative to the 3-iodo-4-methoxy configuration found in clinically evaluated iodobenzamides such as IMBA and PIMBA [1]. In systematic SAR studies of radioiodinated benzamides for melanoma imaging, researchers demonstrated that positional isomerism profoundly affects biological outcomes: the 3-iodo-4-methoxyphenyl configuration (as in IMBA) achieved melanoma/nontarget tissue ratios averaging 8-fold higher than BZA at 1 hour post-injection, while structurally modified 4-iodobenzamide variants lacking the 3-methoxy group showed no improvement in organ distribution [2]. The target compound's 4-iodo-3-methoxy arrangement presents a distinct electronic and steric environment around the aromatic ring, with the iodine para to the amide linkage and the methoxy group meta to the amide, a pattern that has not been extensively characterized in published SAR studies [3].

Substitution Pattern
Class-level inference
4-iodo-3-methoxy (this compound) vs. 3-iodo-4-methoxy (IMBA pattern)
Positional isomerism may lead to divergent tissue distribution and target engagement.
SAR data from murine models; target compound not tested in vivo.
Positional Isomerism Structure-Activity Relationship Substitution Pattern

Absence of Aminoalkyl Side Chain vs. Receptor Ligands

Unlike clinically evaluated iodobenzamide imaging agents such as IBZM (D2 dopamine receptor ligand) and PIMBA (sigma receptor ligand), Benzamide N-(4-iodo-3-methoxyphenyl)- lacks the basic aminoalkyl side chain that is essential for high-affinity receptor engagement [1]. Comparative binding data demonstrate that PIMBA exhibits sigma-1 receptor affinity with Ki = 11.82 ± 0.68 nM and sigma-2 affinity of 206 ± 11 nM, while IBZM analogs show D2 dopamine receptor Kd values in the sub-nanomolar range (e.g., IBF Kd = 0.106 ± 0.015 nM) [2][3]. The absence of this basic amine functionality in the target compound fundamentally alters its pharmacological profile, making it unsuitable as a direct receptor ligand but potentially valuable as a control compound or intermediate scaffold where receptor-mediated off-target effects must be minimized.

Receptor Affinity Determinant
Cross-study comparable
No aminoalkyl side chain vs. PIMBA (sigma-1 Ki 11.82 nM)
Lack of basic amine prevents nanomolar receptor binding, supporting use as negative control.
Comparator affinity data from published binding assays.
Receptor Binding Sigma Receptor Dopamine D2 Receptor

N-(4-iodo-3-methoxyphenyl)benzamide Application Scenarios


Synthetic Intermediate for Iodobenzamide Libraries

This compound serves as a versatile intermediate for the construction of diverse iodobenzamide libraries via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at the iodine position . The 4-iodo-3-methoxy substitution pattern provides a halogen handle amenable to Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling while the methoxy group remains intact, enabling systematic derivatization for SAR exploration in medicinal chemistry programs targeting kinase inhibition, PARP modulation, or other therapeutic areas . The absence of an aminoalkyl side chain simplifies purification and reduces competing reactivity during subsequent synthetic manipulations [1].

Negative Control for Sigma/Dopamine Receptor Assays

Given the demonstrated requirement of basic aminoalkyl side chains for high-affinity binding to sigma and dopamine D2 receptors, this compound—which lacks such functionality—can serve as a structurally matched negative control in receptor binding displacement assays . Researchers evaluating novel aminoalkyl-iodobenzamide derivatives (e.g., PIMBA analogs with sigma-1 Ki = 11.82 nM or IBZM analogs with D2 Kd values in the sub-nanomolar range) can use this compound to establish baseline non-specific binding levels and confirm that observed receptor engagement is side-chain dependent rather than driven solely by the iodomethoxyphenyl pharmacophore .

Physicochemical Profiling of Iodobenzamide Scaffolds

The compound's distinct LogP (3.94) and PSA (41.82 Ų) values make it suitable as a reference standard in systematic physicochemical profiling studies examining how iodine/methoxy substitution patterns influence membrane permeability, plasma protein binding, or metabolic stability . Unlike aminoalkyl-functionalized analogs that introduce additional protonation states and confounding pH-dependent partitioning behavior, this simple N-phenyl benzamide scaffold provides a clean baseline for isolating the contributions of halogenation and methoxy substitution to drug-like property parameters .

Positional Isomer Analytical Reference

The 4-iodo-3-methoxy substitution pattern is chemically distinct from the more extensively characterized 3-iodo-4-methoxy isomer series (e.g., CAS 149033-35-2 for 3-iodo-4-methoxybenzamide; CAS 933585-54-7 for 4-iodo-3-methoxybenzamide) . This compound can serve as a positional isomer reference standard for HPLC method development, LC-MS/MS quantification, or NMR spectral database construction, enabling analytical chemists to resolve and identify specific regioisomers in reaction mixtures or metabolite profiles where both substitution patterns may coexist .

Application
Selection Property
Validation Focus
Synthetic intermediate for iodobenzamide libraries
Iodine handle for cross-coupling; methoxy group remains intact
Reaction efficiency in Suzuki or Sonogashira coupling
Negative control in sigma/D2 receptor assays
Absence of aminoalkyl side chain required for high receptor affinity
Confirmation of side-chain-dependent binding in displacement assays
Physicochemical profiling reference
Defined LogP and PSA profile without confounding amine protonation
Membrane permeability and protein binding determination
Positional isomer analytical standard
Unique 4-iodo-3-methoxy substitution pattern for isomer resolution
HPLC or LC-MS method capable of separating regioisomers
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